molecular formula C29H26O3 B10792620 3-(4-(3-Butyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid

3-(4-(3-Butyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid

Cat. No.: B10792620
M. Wt: 422.5 g/mol
InChI Key: LYWRTXURSKLWCG-KNTRCKAVSA-N
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Description

3-(4-(3-butyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid is a complex organic compound with a unique structure that combines a naphthalene moiety with an acrylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3-butyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid typically involves multiple steps, starting with the preparation of the naphthalene derivative. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be adapted for large-scale production by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

3-(4-(3-butyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(4-(3-butyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(3-butyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(4-(diphenylamino)phenyl)acrylic acid
  • 3,3′-(4,4′-(phenylazanediyl)bis(4,1-phenylene))bis(2-cyanoacrylic acid)

Uniqueness

3-(4-(3-butyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a naphthalene moiety with an acrylic acid group makes it particularly versatile for various applications .

Properties

Molecular Formula

C29H26O3

Molecular Weight

422.5 g/mol

IUPAC Name

(E)-3-[4-(3-butyl-2-phenylnaphthalen-1-yl)oxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C29H26O3/c1-2-3-9-24-20-23-12-7-8-13-26(23)29(28(24)22-10-5-4-6-11-22)32-25-17-14-21(15-18-25)16-19-27(30)31/h4-8,10-20H,2-3,9H2,1H3,(H,30,31)/b19-16+

InChI Key

LYWRTXURSKLWCG-KNTRCKAVSA-N

Isomeric SMILES

CCCCC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)OC4=CC=C(C=C4)/C=C/C(=O)O

Canonical SMILES

CCCCC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)OC4=CC=C(C=C4)C=CC(=O)O

Origin of Product

United States

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